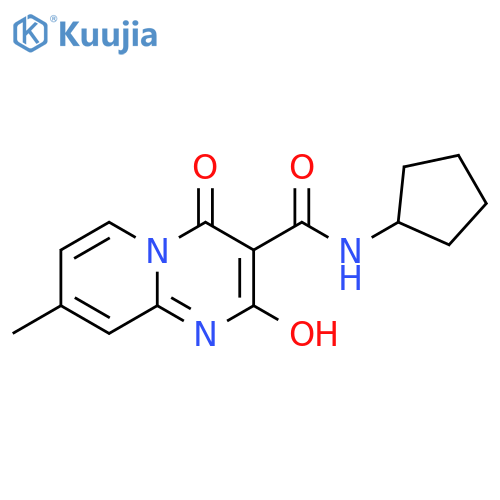

Cas no 886896-35-1 (N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide)

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-

- N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide

-

- インチ: 1S/C15H17N3O3/c1-9-6-7-18-11(8-9)17-14(20)12(15(18)21)13(19)16-10-4-2-3-5-10/h6-8,10,20H,2-5H2,1H3,(H,16,19)

- InChIKey: JESFUTDOPGOILG-UHFFFAOYSA-N

- SMILES: C12C=C(C)C=CN1C(=O)C(C(NC1CCCC1)=O)=C(O)N=2

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2622-0091-2mg |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

886896-35-1 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2622-0091-3mg |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

886896-35-1 | 90%+ | 3mg |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2622-0091-10mg |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

886896-35-1 | 90%+ | 10mg |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2622-0091-50mg |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

886896-35-1 | 90%+ | 50mg |

$240.0 | 2023-05-16 | |

| Life Chemicals | F2622-0091-30mg |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

886896-35-1 | 90%+ | 30mg |

$178.5 | 2023-05-16 | |

| Life Chemicals | F2622-0091-25mg |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

886896-35-1 | 90%+ | 25mg |

$163.5 | 2023-05-16 | |

| Life Chemicals | F2622-0091-5mg |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

886896-35-1 | 90%+ | 5mg |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2622-0091-10μmol |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

886896-35-1 | 90%+ | 10μl |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2622-0091-4mg |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

886896-35-1 | 90%+ | 4mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2622-0091-75mg |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |

886896-35-1 | 90%+ | 75mg |

$312.0 | 2023-05-16 |

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide 関連文献

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamideに関する追加情報

Introduction to N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide (CAS No. 886896-35-1)

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This chemical entity, with the CAS number 886896-35-1, belongs to the pyrido[1,2-a]pyrimidine class, a scaffold that is widely recognized for its role in various bioactive molecules. The presence of a cyclopentyl group and specific functional groups such as hydroxyl and carboxamide moieties contributes to its complex reactivity and interaction potential with biological targets.

The compound's structure is characterized by a fused pyridine and pyrimidine ring system, which is a common motif in many pharmacologically active agents. The N-cyclopentyl substituent not only influences the electronic properties of the molecule but also affects its solubility and metabolic stability. These features make it an intriguing candidate for further investigation in drug discovery pipelines. Recent studies have highlighted the importance of such pyrido[1,2-a]pyrimidine derivatives in the development of novel therapeutic agents, particularly those targeting central nervous system disorders and cancer.

In the context of modern medicinal chemistry, the synthesis and optimization of this class of compounds have been extensively explored. The 2-hydroxy and 8-methyl substituents play crucial roles in modulating the pharmacokinetic profile of the molecule. For instance, the hydroxyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological receptors, while the methyl group can influence metabolic pathways by affecting electron distribution. These structural features are often leveraged to fine-tune the activity and selectivity of drug candidates.

One of the most compelling aspects of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide is its potential application in addressing unmet medical needs. Current research indicates that this compound exhibits promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. These activities are attributed to its ability to interact with various cellular targets, such as kinases and transcription factors, which are dysregulated in numerous diseases. The carboxamide moiety, in particular, has been shown to enhance binding affinity through salt bridge formation and hydrogen bonding interactions.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the complex pyrido[1,2-a]pyrimidine core. These approaches not only facilitate efficient production but also allow for structural diversification, enabling the exploration of novel analogs with enhanced biological activity.

Recent advancements in computational chemistry have further accelerated the discovery process for this class of compounds. Molecular modeling studies have been instrumental in predicting binding modes and affinity profiles, providing valuable insights into rational drug design. By integrating experimental data with computational predictions, researchers can more effectively prioritize lead compounds for further development. This interdisciplinary approach has been particularly successful in identifying potent inhibitors of key disease-related targets.

The biological evaluation of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide has revealed several interesting findings. In vitro assays have demonstrated its ability to modulate signaling pathways associated with cancer progression, making it a promising candidate for further preclinical studies. Additionally, preliminary toxicology assessments suggest that the compound exhibits favorable safety profiles at relevant concentrations. These encouraging results warrant further investigation into its potential as a therapeutic agent.

As research continues to evolve, new methodologies for assessing drug-like properties are being developed to streamline the discovery process. Parameters such as solubility, permeability, and metabolic stability are critical factors that determine a compound's suitability for clinical translation. N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide has been subjected to rigorous evaluation using these metrics, providing a comprehensive understanding of its pharmacokinetic behavior.

The future prospects for this compound are promising, with ongoing studies aimed at elucidating its mechanism of action and exploring novel therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research from preclinical stages to clinical trials. By leveraging cutting-edge technologies and interdisciplinary expertise, significant progress can be made in harnessing the potential of this heterocyclic derivative.

In conclusion, N-cyclopentyl-2-hydroxy-8-methyl-4 oxo -4H-pyrido1 , 2 -apyrimidine -3-carboxamide (CAS No . 886896 -35 -1) represents a compelling example of how structural complexity can be translated into biological activity . Its unique chemical features , coupled with promising pharmacological properties , make it a valuable asset in pharmaceutical research . As our understanding of disease mechanisms continues to expand , compounds like this one will play an increasingly important role in developing innovative therapies .

886896-35-1 (N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide) Related Products

- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)

- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)

- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)

- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)

- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)

- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)

- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)

- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)